N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan with an appropriate amine under high-temperature conditions.
Coupling with Indole Derivative: The furan-2-ylmethylamine is then coupled with a 5-methoxy-1-methyl-1H-indole-2-carboxylic acid derivative using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor.
Final Amide Formation: The intermediate product is then subjected to further reactions to form the final amide linkage under optimized conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form corresponding amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism by which N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a furan ring, an indole moiety, and an amide linkage. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O4/c1-22-16-6-5-14(25-2)10-13(16)11-17(22)19(24)20-8-7-18(23)21-12-15-4-3-9-26-15/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,24)(H,21,23) |
InChI Key |
KXPPSSPTYNTLRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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